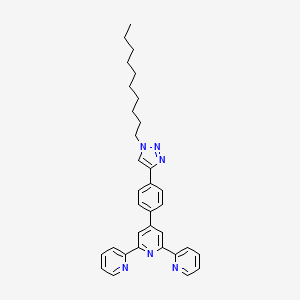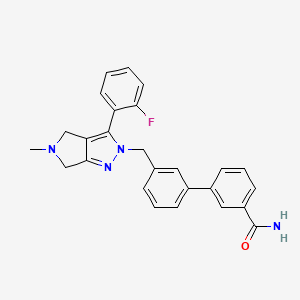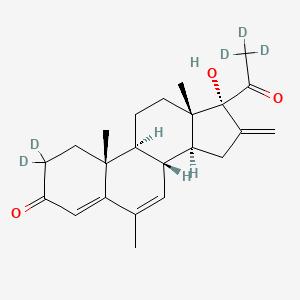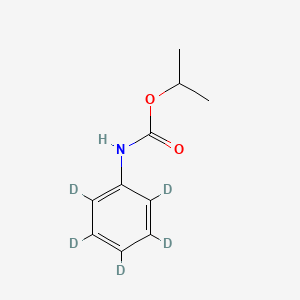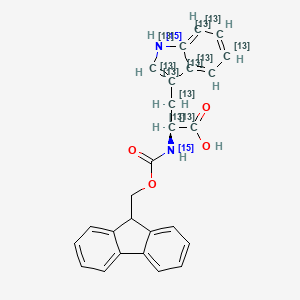
Xylitol-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylitol-2-13C is a stable isotope-labeled compound of xylitol, where the carbon-13 isotope is incorporated at the second carbon position. Xylitol itself is a five-carbon sugar alcohol, commonly used as a sugar substitute due to its sweetness and lower caloric content compared to sucrose. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, including metabolic studies and tracer experiments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xylitol-2-13C typically involves the chemical reduction of xylose-2-13C. The process begins with the preparation of xylose-2-13C, which is then subjected to catalytic hydrogenation under controlled conditions to produce this compound. The reaction is usually carried out in the presence of a catalyst such as nickel or ruthenium at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of xylitol, including its isotopically labeled variants, often involves the biotechnological conversion of lignocellulosic biomass. This method utilizes specific microorganisms capable of converting xylose derived from biomass into xylitol. The process is environmentally friendly and operates under milder conditions compared to chemical synthesis .
化学反応の分析
Types of Reactions: Xylitol-2-13C undergoes various chemical reactions, including:
Oxidation: Xylitol can be oxidized to produce xylulose or other related compounds.
Reduction: Further reduction of xylitol can lead to the formation of lower molecular weight polyols.
Substitution: Xylitol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using nickel or ruthenium catalysts.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Xylulose, xylonic acid.
Reduction: Lower molecular weight polyols.
Substitution: Various substituted xylitol derivatives.
科学的研究の応用
Xylitol-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and utilization of xylitol in biological systems.
Medicine: Investigated for its potential therapeutic effects, including its role in diabetes management and dental health.
Industry: Utilized in the production of biodegradable polymers and other value-added products
作用機序
Xylitol-2-13C exerts its effects primarily through its metabolic pathways. In biological systems, xylitol is taken up by cells and metabolized through the pentose phosphate pathway. The incorporation of carbon-13 allows for detailed tracking of its metabolic fate using NMR spectroscopy. Xylitol has been shown to inhibit the growth of certain bacteria, making it beneficial for dental health. It also influences glucose metabolism, which is useful in managing diabetes .
類似化合物との比較
Xylitol: The non-labeled version of xylitol, commonly used as a sugar substitute.
Xylose: The precursor to xylitol, a five-carbon sugar.
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used in medical applications, such as diuretics
Uniqueness of Xylitol-2-13C: The incorporation of the carbon-13 isotope makes this compound unique for research purposes. It allows for precise tracking and quantification in metabolic studies, providing insights that are not possible with non-labeled compounds. This makes it an invaluable tool in both basic and applied research .
特性
分子式 |
C5H12O5 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
(2R,3R,4S)-(213C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5+/i3+1/m1/s1 |
InChIキー |
HEBKCHPVOIAQTA-ZVBPZXGCSA-N |
異性体SMILES |
C([C@@H]([C@H]([13C@@H](CO)O)O)O)O |
正規SMILES |
C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




